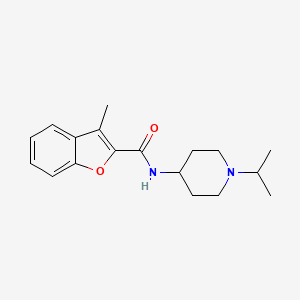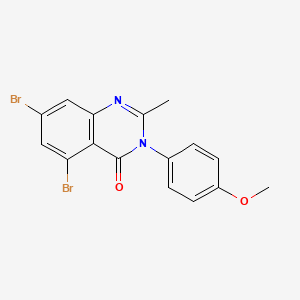
N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as IPMPF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
作用机制
The mechanism of action of IPMPF is not fully understood, but it is believed to act by modulating the GABAergic system. IPMPF has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that regulates neuronal excitability. This increased release of GABA leads to the suppression of neuronal activity, which results in the anticonvulsant and analgesic effects of IPMPF.
Biochemical and Physiological Effects:
IPMPF has been shown to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which leads to the suppression of neuronal activity. IPMPF has also been shown to exhibit antioxidant activity, which protects the brain from oxidative stress. Additionally, IPMPF has been shown to exhibit anti-inflammatory effects, which can reduce inflammation in the brain.
实验室实验的优点和局限性
One of the significant advantages of IPMPF is its high potency and selectivity for the GABAergic system. This compound has been shown to exhibit potent anticonvulsant and analgesic effects at low doses. Additionally, IPMPF has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical trials. However, one of the limitations of IPMPF is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
IPMPF has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for IPMPF research include:
1. Investigating the potential of IPMPF as a treatment for epilepsy and other neurological disorders.
2. Exploring the potential of IPMPF as a treatment for pain and inflammation.
3. Investigating the pharmacokinetics and toxicity of IPMPF in vivo.
4. Developing new formulations of IPMPF to improve its solubility and bioavailability.
5. Investigating the potential of IPMPF as a neuroprotective agent in various neurodegenerative diseases.
合成方法
The synthesis of IPMPF involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with N-isopropyl-4-piperidone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure IPMPF. This synthesis method has been optimized to yield high purity and high yield of IPMPF.
科学研究应用
IPMPF has been extensively studied for its potential therapeutic applications. One of the significant applications of IPMPF is its anticonvulsant activity. IPMPF has been shown to exhibit anticonvulsant effects in various animal models of epilepsy. This compound acts by modulating the GABAergic system, which is involved in the regulation of neuronal excitability. IPMPF has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)20-10-8-14(9-11-20)19-18(21)17-13(3)15-6-4-5-7-16(15)22-17/h4-7,12,14H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMMAMSBDNGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)

![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)